CL2 Linker
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Overview
Description
CL2 Linker is a cleavable linker used in antibody-drug conjugates (ADCs). It is designed to release the drug payload in response to specific stimuli, such as acidic environments or enzymatic activity. This property makes it highly valuable in targeted cancer therapies, where it can deliver cytotoxic agents directly to cancer cells while minimizing damage to healthy tissues .
Preparation Methods
The synthesis of CL2 Linker involves several steps, including the formation of the core structure and the attachment of functional groups that enable its cleavability. The synthetic route typically includes:
Formation of the Core Structure: This involves the synthesis of the main backbone of the linker, which is usually a complex organic molecule.
Functionalization: The core structure is then functionalized with groups that allow for cleavability. This can include acid-labile groups, disulfide bonds, or enzyme-cleavable moieties.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and stability
Chemical Reactions Analysis
CL2 Linker undergoes various chemical reactions, primarily focused on its cleavability:
Acid Cleavage: In acidic environments, the linker can be cleaved, releasing the drug payload. This is particularly useful in targeting the acidic microenvironment of tumors.
Enzymatic Cleavage: Specific enzymes can cleave the linker, releasing the drug in targeted cells.
Reduction: The presence of disulfide bonds allows for reduction reactions, which can also trigger the release of the drug
Scientific Research Applications
CL2 Linker has a wide range of applications in scientific research:
Chemistry: It is used in the development of ADCs, which are a major focus in the field of targeted drug delivery.
Biology: Researchers use this compound to study cellular processes and drug delivery mechanisms.
Medicine: In clinical settings, this compound is used in the development of cancer therapies, providing a means to deliver cytotoxic agents directly to cancer cells.
Industry: The pharmaceutical industry utilizes this compound in the production of ADCs for cancer treatment
Mechanism of Action
The mechanism of action of CL2 Linker involves its cleavability in response to specific stimuli:
Acidic Environment: In the acidic environment of tumors, the linker is cleaved, releasing the drug payload.
Enzymatic Activity: Enzymes present in target cells can cleave the linker, releasing the drug.
Reduction: Disulfide bonds in the linker can be reduced, triggering the release of the drug
Comparison with Similar Compounds
CL2 Linker is unique in its combination of cleavability and stability. Similar compounds include:
CL2A-SN-38: Similar in structure and function, but with slight variations in cleavability and stability.
Disulfide Cleavable Linkers: These linkers are cleaved by reduction reactions, similar to this compound.
Acid Cleavable Linkers: These linkers are cleaved in acidic environments, similar to this compound
Properties
Molecular Formula |
C68H103N11O22 |
---|---|
Molecular Weight |
1426.6 g/mol |
IUPAC Name |
(3-hydroxy-2-oxopropyl) N-[2-[[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-phenylpropanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C68H103N11O22/c1-68(2,3)101-65(88)69-25-12-11-16-57(63(86)71-54-20-18-53(19-21-54)50-99-66(89)76(4)27-28-77(5)67(90)100-51-56(81)49-80)73-64(87)58(46-52-14-8-6-9-15-52)72-60(83)24-30-91-32-34-93-36-38-95-40-42-97-44-45-98-43-41-96-39-37-94-35-33-92-31-29-78-48-55(74-75-78)47-70-59(82)17-10-7-13-26-79-61(84)22-23-62(79)85/h6,8-9,14-15,18-23,48,57-58,80H,7,10-13,16-17,24-47,49-51H2,1-5H3,(H,69,88)(H,70,82)(H,71,86)(H,72,83)(H,73,87)/t57-,58-/m0/s1 |
InChI Key |
BGFZCTPREVDQQQ-YQOHNZFASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OCC(=O)CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN3C=C(N=N3)CNC(=O)CCCCCN4C(=O)C=CC4=O |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OCC(=O)CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN3C=C(N=N3)CNC(=O)CCCCCN4C(=O)C=CC4=O |
Origin of Product |
United States |
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